tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-7-5-6-8-13(12)16/h5-8,11,17H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPZUPXNJKXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves the esterification of 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenylmethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoic acid.
Reduction: tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. The compound has been investigated for its interactions with specific enzymes and receptors, suggesting potential therapeutic effects, including:
- Enzyme Inhibition : Research indicates that this compound can bind to enzymes, modulating their activity, which may lead to therapeutic applications in treating conditions such as cancer or metabolic disorders.
- Receptor Modulation : The compound's ability to influence receptor functions opens avenues for developing drugs targeting neurological or endocrine systems.
Biochemical Research
In biochemical studies, this compound is employed to explore enzyme mechanisms and protein-ligand interactions. Its structural characteristics enable researchers to investigate:
- Mechanisms of Action : Understanding how this compound interacts with biological targets can elucidate pathways involved in disease processes.
- Biochemical Pathways : It may serve as a probe for studying complex biochemical networks, contributing to the understanding of metabolic pathways and cellular functions.
Organic Synthesis
The compound is utilized as a reagent in various chemical reactions, including:
- Synthesis of Derivatives : It can undergo oxidation, reduction, and substitution reactions, leading to the formation of diverse derivatives that may have distinct biological activities.
- Building Block for Complex Molecules : Its unique structure allows it to be a precursor in the synthesis of other valuable compounds used in pharmaceuticals and agrochemicals.
Case Study 1: Enzyme Interaction Studies
A study exploring the interaction of this compound with specific enzymes demonstrated its potential as an inhibitor. The research revealed that modifications to the compound could enhance its binding affinity, leading to increased efficacy against targeted enzymes involved in cancer metabolism.
Case Study 2: Drug Development
In drug development research, this compound was evaluated for its pharmacokinetic properties. Preliminary results indicated favorable absorption and distribution characteristics, making it a suitable candidate for further development into a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Amino Substituents
The compound shares structural similarities with other tert-butyl esters featuring modified amino groups. Key comparisons include:
a. tert-Butyl 3-((2-(diethylamino)ethyl)amino)-2-methylpropanoate (CAS 1221341-67-8)
- Molecular Formula : C₁₄H₃₀N₂O₂
- Molecular Weight : 258.40
- Substituent: A diethylaminoethyl group replaces the 2-chlorophenylmethyl moiety.
- The ethyl groups may increase steric hindrance compared to the planar aromatic ring in the target compound .
b. tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate (CAS 1221341-84-9)
- Molecular Formula: C₁₂H₂₅NO₄
- Molecular Weight : 247.33
- Substituent : A dimethoxyethyl group replaces the 2-chlorophenylmethyl moiety.
- Inferred Properties: The ether oxygen atoms in the dimethoxyethyl group may improve solubility in polar solvents.
c. tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate
- Substituent: A trifluoromethylphenyl group and a diphenylmethyleneamino group.
- Inferred Properties: The electron-withdrawing trifluoromethyl group enhances stability against metabolic degradation. The diphenylmethyleneamino group introduces significant steric bulk, which may hinder reactivity at the amino site compared to the target compound’s simpler [(2-chlorophenyl)methyl]amino group .
Functional Analog with a 2-Chlorophenyl Group: Epoxiconazole
- Structure : Epoxiconazole (CAS 133855-98-8) contains a 2-chlorophenyl group but features a triazole ring and an epoxide moiety.
- Application : A broad-spectrum fungicide, unlike the ester-based target compound.
- Comparison : The shared 2-chlorophenyl group suggests similar electronic effects (e.g., electron withdrawal), but the triazole and epoxide functionalities in Epoxiconazole enable distinct biological activity via inhibition of ergosterol biosynthesis .
Data Table: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|---|
| tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate | Not provided | C₁₆H₂₂ClNO₂ | 295.81 (calc.) | [(2-Chlorophenyl)methyl]amino |
| tert-Butyl 3-((2-(diethylamino)ethyl)amino)-2-methylpropanoate | 1221341-67-8 | C₁₄H₃₀N₂O₂ | 258.40 | Diethylaminoethylamino |
| tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate | 1221341-84-9 | C₁₂H₂₅NO₄ | 247.33 | Dimethoxyethylamino |
| Epoxiconazole | 133855-98-8 | C₁₇H₁₃ClFN₃O | 329.76 | 2-Chlorophenyl, triazole, epoxide |
Research Findings and Implications
- The trifluoromethyl group in the analog from may confer greater metabolic stability, a feature absent in the target compound .
- Biological Relevance: While Epoxiconazole’s 2-chlorophenyl group contributes to fungicidal activity, the target compound’s ester and amino groups suggest utility in peptide synthesis or as a protease inhibitor precursor .
- Synthetic Flexibility: The amino group in the target compound allows for derivatization (e.g., acylation, alkylation), whereas steric hindrance in the diphenylmethyleneamino analog () limits such modifications .
Biological Activity
tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate, with the CAS number 1221342-31-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its tert-butyl group and a chlorophenyl moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 239.74 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.74 g/mol |
| CAS Number | 1221342-31-9 |
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting central nervous system functions.
- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
Anticancer Properties
Studies have shown that compounds with similar structures possess anticancer properties. For instance, research on related derivatives has demonstrated the ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound may exhibit antimicrobial properties, particularly against gram-positive bacteria. This is significant in the context of increasing antibiotic resistance.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal reported that a related compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the role of oxidative stress in mediating these effects.
- Antimicrobial Efficacy : In vitro tests indicated that tert-butyl derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents.
Research Findings
Recent studies have explored the pharmacokinetics and toxicity profiles of similar compounds:
- Pharmacokinetics : Research suggests that these compounds are rapidly absorbed and metabolized in vivo, with significant distribution to tissues.
- Toxicity : Toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish safety profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling tert-butyl esters with amines. For example, tert-butyl chloroformate reacts with amino acid derivatives under basic conditions (e.g., potassium tert-butoxide in THF) to form Boc-protected intermediates . Reaction parameters such as temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of reagents significantly impact yield. Lower temperatures (0–25°C) minimize side reactions like hydrolysis, while excess base ensures complete deprotonation of the amine nucleophile. Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the tert-butyl group (δ ~1.2–1.4 ppm for nine equivalent protons) and the 2-chlorophenyl substituent (aromatic protons at δ 7.2–7.5 ppm).
- IR Spectroscopy : Validates the ester carbonyl (C=O stretch ~1720 cm⁻¹) and secondary amine (N–H bend ~1550 cm⁻¹).
- Contradiction Resolution : Conflicting NOE or coupling constants in NMR may arise from rotational isomerism. Variable-temperature NMR (e.g., −40°C to 50°C) can freeze conformers, while 2D-COSY/HMBC clarifies connectivity .
Q. What purification methods are recommended, and how does the compound’s solubility profile affect them?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate polar byproducts.
- Recrystallization : Optimal solvents (e.g., dichloromethane/hexane mixtures) exploit the compound’s low polarity. Solubility in THF or DCM (~50–100 mg/mL) allows for slow crystallization at −20°C .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities if chiral centers are present.
Q. How should the compound be handled and stored to prevent degradation?
- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to avoid light-induced decomposition. Desiccants (e.g., molecular sieves) prevent hydrolysis of the ester moiety. Glovebox use is recommended for hygroscopic batches .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for nucleophilic attacks. For example, the tert-butyl group’s steric bulk reduces accessibility to the ester carbonyl, lowering reactivity toward bulky nucleophiles. Solvent effects (PCM models) refine activation energy predictions .
Q. What strategies mitigate thermal instability during synthesis or catalytic applications?
- Methodological Answer :
- Temperature Control : Use microwave-assisted synthesis to shorten reaction times, minimizing thermal exposure.
- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1 wt%) to suppress decomposition during reflux.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects exothermic events, enabling rapid cooling .
Q. How can Design of Experiments (DoE) optimize reaction parameters for high enantiomeric excess?
- Methodological Answer :
- Factors : Temperature, catalyst loading (e.g., chiral Lewis acids), solvent polarity, and reaction time.
- Response Surface Methodology : Central composite designs identify interactions (e.g., high catalyst loading at low temps maximizes ee).
- Validation : Confirm optimal conditions with triplicate runs and chiral HPLC analysis (e.g., Chiralpak AD-H column) .
Q. What are the mechanisms of unexpected byproduct formation (e.g., dimerization), and how can they be suppressed?
- Methodological Answer :
- Mechanism : Amine-mediated dimerization via Michael addition or Schiff base intermediates.
- Suppression :
- Protecting Groups : Use Boc or Fmoc protection for the amine during esterification steps.
- Dilute Conditions : Reduce concentration (<0.1 M) to limit intermolecular reactions.
- Additives : Triethylamine (1 equiv) scavenges acidic protons, preventing undesired deprotonation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
